2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

Beschreibung

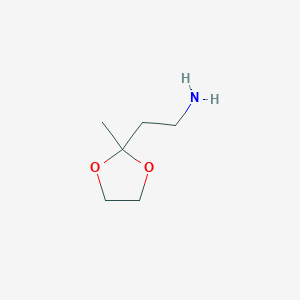

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2-3-7)8-4-5-9-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVWCRQQBUQLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449086 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62240-37-3 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62240-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methyl 1,3 Dioxolan 2 Yl Ethanamine

Laboratory-Scale Synthesis Routes

The formation of the target ethanamine derivative is achievable through established organic chemistry reactions, with reductive amination being a prominent and practical method.

Nucleophilic Ring-Opening of 2-Methyl-1,3-dioxolane Derivatives

The synthesis of amines via the nucleophilic ring-opening of cyclic ethers is a known strategy, particularly for strained rings like epoxides. However, the application of this methodology to stable 1,3-dioxolane (B20135) rings is not a commonly documented synthetic route for producing 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. Dioxolanes, which are cyclic acetals, tend to undergo acid-catalyzed hydrolysis to revert to their parent carbonyl and diol constituents rather than ring-opening via nucleophilic attack at a ring carbon.

The principles of such a reaction, if it were to occur, can be extrapolated from the behavior of other cyclic ethers, such as epoxides, under acidic conditions.

Reaction with Ethylenediamine under Acidic Catalysis

In a hypothetical acid-catalyzed reaction, the acid would first protonate one of the oxygen atoms of the dioxolane ring. This activation would make the ring carbons more electrophilic and susceptible to attack by a nucleophile like ethylenediamine. The reaction would involve the cleavage of a carbon-oxygen bond.

Regioselectivity and Directing Effects of Substituents

In acid-catalyzed ring-opening reactions of unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon atom. This preference is attributed to the development of a partial positive charge on the ring carbons in the transition state, which is better stabilized at the more substituted position, following an SN1-like mechanism. If this principle were applied to a substituted 2-methyl-1,3-dioxolane derivative, the regioselectivity would be influenced by the electronic and steric effects of the substituents on the ring.

Typical Reaction Conditions: Solvent, Catalyst, Temperature, Yield

For the general class of acid-catalyzed nucleophilic ring-opening reactions of cyclic ethers, specific conditions are required to facilitate the transformation. While not specific to the synthesis of the target compound, illustrative conditions can be tabulated.

| Parameter | Typical Value/Condition |

| Solvent | Polar protic solvents (e.g., ethanol, methanol) or aprotic solvents (e.g., THF, dichloromethane) |

| Catalyst | Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., BF₃·OEt₂) |

| Temperature | Varies widely from room temperature to elevated temperatures, depending on substrate reactivity |

| Yield | Highly dependent on the specific substrate and the stability of the ring system |

Reductive Amination of Ketone Precursors

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing amines from carbonyl compounds. This process involves the conversion of a ketone or aldehyde to an amine through the formation of an intermediate imine, which is then reduced. nih.gov

Amination of 2-(2-Methyl-1,3-dioxolan-2-yl)acetone

The synthesis of this compound can be efficiently achieved starting from the ketone precursor, 2-(2-methyl-1,3-dioxolan-2-yl)acetone. This one-pot reaction proceeds by first reacting the ketone with an ammonia source to form an imine intermediate. This intermediate is not isolated but is reduced in situ with a suitable reducing agent to yield the final primary amine. organicreactions.org

| Parameter | Typical Value/Condition |

| Nitrogen Source | Ammonia (aqueous or as ammonium (B1175870) acetate (B1210297)/chloride) |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (e.g., H₂/Pd-C) organicreactions.org |

| Solvent | Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |

| Catalyst | Often requires a weak acid (e.g., acetic acid) to catalyze imine formation, especially with NaBH₃CN |

| Temperature | Typically room temperature |

| Yield | Generally moderate to high, depending on the specific reagents and purification |

Role of Reducing Agents (e.g., Sodium Cyanoborohydride) and pH Control

The synthesis of this compound often involves a reductive amination process. In this reaction, a suitable carbonyl precursor is reacted with an amine source to form an imine or iminium ion intermediate, which is then reduced to the final amine. The choice of reducing agent is critical for the success of this one-pot reaction.

Sodium cyanoborohydride (NaBH₃CN) is a frequently used reducing agent for this purpose due to its mild and selective nature. chem-station.commasterorganicchemistry.com Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is stable in weakly acidic conditions and does not readily reduce more stable functional groups such as aldehydes and ketones. masterorganicchemistry.comalfa-chemistry.com Its selectivity allows it to preferentially reduce the protonated imine (iminium ion) intermediate, which is formed in situ. masterorganicchemistry.comchemistrysteps.com The electron-withdrawing cyano group in NaBH₃CN moderates its reducing power, making it ideal for this transformation. chemistrysteps.com

Effective pH control is paramount for a successful reductive amination. chem-station.comalfa-chemistry.com The reaction is typically maintained under mildly acidic conditions, with an optimal pH range of approximately 4 to 6. alfa-chemistry.com This acidic environment facilitates the formation of the imine intermediate by protonating the carbonyl oxygen, which increases its electrophilicity for the nucleophilic attack by the amine. masterorganicchemistry.comalfa-chemistry.com However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt form, inhibiting the initial reaction. masterorganicchemistry.com Conversely, at a higher pH, the iminium ion may be deprotonated, which hinders the final reduction step. alfa-chemistry.com Therefore, maintaining the correct pH ensures that the iminium ion is present in a sufficient concentration to be efficiently reduced by the sodium cyanoborohydride. chem-station.com

Molar Ratios, Reaction Time, and Yield Optimization

Optimizing the reaction conditions, including molar ratios of reactants, reaction time, and temperature, is essential for maximizing the yield and purity of this compound.

Molar Ratios: In a typical reductive amination, a slight excess of the amine component and the reducing agent relative to the carbonyl compound is often employed. alfa-chemistry.com General laboratory procedures suggest using 1.1 to 1.5 equivalents of the amine and 1 to 2 equivalents of sodium cyanoborohydride. alfa-chemistry.com Using an excess of the amine can help drive the initial imine formation to completion.

Reaction Time and Temperature: The time required for the reaction can vary significantly, from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. reddit.com Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) is crucial to determine the optimal time for completion. reddit.com For instance, some reductive aminations show significant conversion within a few hours, while others may require extended periods (e.g., 24-48 hours) to achieve a high yield, especially with sterically hindered substrates. reddit.comnih.govresearchgate.net Temperature also plays a key role; while many reactions proceed efficiently at room temperature, gentle heating (e.g., to 50 °C) can sometimes increase the reaction rate, though excessive heat may lead to degradation or side reactions. reddit.comnih.govresearchgate.net

Below is a table summarizing typical parameters for yield optimization in reductive amination.

| Parameter | Recommended Range | Rationale |

| Amine | 1.1 - 1.5 equivalents | Shifts equilibrium towards imine formation. |

| Reducing Agent (NaBH₃CN) | 1.0 - 2.0 equivalents | Ensures complete reduction of the iminium ion. |

| pH | 4 - 6 | Balances imine formation and prevents amine protonation. alfa-chemistry.com |

| Reaction Time | 3 - 48 hours | Dependent on substrate reactivity; requires monitoring. nih.govresearchgate.net |

| Temperature | Room Temperature to 50°C | Increases reaction rate, but must be controlled to avoid side products. nih.gov |

Emerging Methodologies and Sustainable Synthesis Approaches

In line with the principles of green chemistry, new methods are being explored to synthesize amines more efficiently and with less environmental impact.

Enzymatic Synthesis Pathways

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. nih.govmdpi.com Enzymes offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Several classes of enzymes are particularly relevant for amine synthesis:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. They utilize pyridoxal-5'-phosphate (PLP) as a cofactor and are widely used for preparing primary amines. mdpi.com

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of aldehydes and ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. nih.govbohrium.comresearchgate.net This method is highly atom-efficient. nih.gov

Imine Reductases (IREDs): These enzymes facilitate the asymmetric reduction of pre-formed imines or can be used in one-pot cascades with other enzymes to produce chiral amines. mdpi.comresearchgate.net

These biocatalytic methods can significantly improve the safety and efficiency of amine synthesis, providing access to enantiomerically pure products that are valuable in the pharmaceutical industry. semanticscholar.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. anton-paar.comyoutube.com By using a dedicated microwave reactor, reaction mixtures can be heated rapidly and uniformly to temperatures far above the solvent's boiling point in sealed vessels. anton-paar.com This superheating dramatically reduces reaction times, often from hours or days to just minutes, while frequently improving reaction yields and product purity. youtube.comyoutube.com

This technology is applicable to a wide range of organic reactions, including the formation of heterocyclic compounds and amides. youtube.comnih.gov The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and efficient energy transfer. anton-paar.com This approach aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reaction conditions. youtube.comnih.gov

| Synthesis Method | Key Advantages | Typical Reaction Time |

| Conventional Heating | Well-established, simple equipment | Hours to Days |

| Microwave-Assisted | Rapid heating, reduced time, improved yields, higher purity | Minutes anton-paar.comyoutube.com |

Derivatization and Functionalization Strategies using this compound as a Precursor

The primary amine group in this compound is a key site for further chemical modification, allowing it to serve as a versatile building block in organic synthesis.

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, enabling it to participate in a variety of reactions. byjus.com

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form stable N-substituted amides. byjus.comlibretexts.orgbritannica.comlibretexts.org This reaction is typically rapid and can be carried out in the presence of a base (like pyridine) to neutralize the acidic byproduct (e.g., HCl). byjus.comlibretexts.org

Alkylation: The amine can also be alkylated by reacting with alkyl halides. libretexts.orgslideshare.net However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. libretexts.org For more controlled mono-alkylation, reductive amination with an aldehyde or ketone is the preferred method. masterorganicchemistry.com

Schiff Base Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This reaction is a key step in reductive amination but can also be used to synthesize the imine as a final product.

Transformations Involving the Dioxolane Ring

While the dioxolane ring is generally a stable protecting group, certain synthetic methodologies can involve its transformation or cleavage, often under specific acidic conditions. These transformations are typically aimed at deprotection to reveal the ketone functionality after other synthetic steps have been completed. However, in the context of synthesizing this compound, the primary focus of synthetic strategies found in the literature is on the modification of the side chain attached to the C2 position of the intact dioxolane ring, rather than transformations of the ring itself.

The stability of the 1,3-dioxolane ring under various conditions allows for a range of chemical modifications to be performed on an attached side chain without affecting the protecting group. Methodologies leading to the target compound often start with a precursor already containing the 2-methyl-1,3-dioxolane core. Key transformations then focus on elaborating a side chain at the C2 position and subsequently converting it to the desired ethanamine moiety.

One common strategy involves the use of a precursor such as 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. This intermediate allows for nucleophilic substitution reactions to introduce the amine functionality, either directly or through a masked equivalent like an azide. For instance, the bromo derivative can be converted to an azide, which is then reduced to the primary amine.

Another viable pathway is through reductive amination. This would typically involve a precursor containing a carbonyl group in the side chain, such as an aldehyde or ketone. For example, a compound like (2-methyl-1,3-dioxolan-2-yl)acetaldehyde could undergo reductive amination with ammonia or a suitable nitrogen source to yield the target ethanamine. This method is a cornerstone in amine synthesis due to its efficiency and the mild reaction conditions often employed. Reagents like sodium cyanoborohydride (NaBH3CN) are frequently used as they can selectively reduce the imine formed in situ without affecting the aldehyde or ketone starting material.

While direct transformations of the dioxolane ring to form the ethanamine side chain are not prominently described, the stability of the ring is paramount to the successful synthesis of the target compound through side-chain manipulation. The following table summarizes precursors that can be utilized for the synthesis of this compound via side-chain transformations.

| Precursor Compound | Synthetic Transformation | Reagents |

| 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | Azide Formation and Reduction | 1. NaN32. H2, Pd/C or LiAlH4 |

| (2-Methyl-1,3-dioxolan-2-yl)acetaldehyde | Reductive Amination | NH3, NaBH3CN |

| 2-Methyl-1,3-dioxolane-2-acetonitrile | Reduction | LiAlH4 or H2, Raney Ni |

These methodologies highlight that the synthesis of this compound predominantly relies on the chemical stability of the dioxolane ring, which serves as a protecting group for a ketone while the ethanamine side chain is constructed.

Chemical Reactivity and Transformation Studies of 2 2 Methyl 1,3 Dioxolan 2 Yl Ethanamine

Fundamental Reaction Types

The ethanamine moiety is the primary site of reactivity, undergoing typical reactions of a primary amine, while the dioxolane ring primarily serves as a stable protecting group for a ketone functionality. The principal reactions observed for this compound include oxidation, reduction, and nucleophilic substitution.

The primary amine group of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine can be oxidized to form various nitrogen-containing functional groups. While specific studies detailing the exhaustive oxidation of this particular compound are limited, the oxidation of primary amines is a well-established transformation in organic chemistry. Depending on the reagents and conditions, products such as nitroso compounds, oximes, or nitriles could potentially be formed.

Under more forceful oxidative degradation conditions, cleavage of the molecule can occur. For instance, treatment with strong oxidizing agents like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) can lead to the formation of levulinic acid derivatives, such as 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid.

Table 1: Potential Oxidation Products and Conditions

| Oxidizing Agent | Potential Product Class | Notes |

| Mild Oxidants | Oxides, Nitroso Compounds | General reaction for primary amines. |

| Strong Oxidants (e.g., H₂O₂, O₂) | Carboxylic Acid Derivatives | Involves degradation of the ethanamine chain. |

Conversely, the synthesis of this compound can be achieved via reductive amination of a ketone precursor, 2-(2-methyl-1,3-dioxolan-2-yl)acetone, with ammonia. This process involves the reduction of an intermediate imine, highlighting the relevance of reduction reactions in the broader chemical context of this compound. libretexts.org

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile, enabling it to participate in a wide array of nucleophilic substitution and addition reactions. libretexts.org

Alkylation: The amine can react with alkyl halides, such as methyl iodide, to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. mnstate.edu These reactions typically proceed via an Sₙ2 mechanism. The reaction is often sequential, and controlling the degree of alkylation to isolate a specific product can be challenging, with polyalkylation being a common outcome. mnstate.educhemguide.co.uk

Acylation: Reaction with acylating agents like acid chlorides or acid anhydrides yields amides. libretexts.orgchemguide.co.uk For example, acetic anhydride (B1165640) reacts selectively with the primary amine to form the corresponding N-acetyl derivative. This is a robust and common transformation for primary amines.

Reaction with Carbonyls: The amine undergoes nucleophilic addition to aldehydes and ketones, which, after dehydration, forms imines (also known as Schiff bases). libretexts.orgmnstate.edu This reaction is reversible and typically catalyzed by acid. libretexts.org

Table 2: Nucleophilic Reactions of the Ethanamine Group

| Reagent Class | Product Class | Reaction Type |

| Alkyl Halides (e.g., CH₃I) | Secondary/Tertiary Amines, Quaternary Ammonium Salts | Nucleophilic Substitution (Alkylation) mnstate.edu |

| Acid Anhydrides (e.g., Acetic Anhydride) | Amides | Nucleophilic Acyl Substitution (Acylation) |

| Aldehydes/Ketones | Imines (Schiff Bases) | Nucleophilic Addition-Elimination libretexts.orgmnstate.edu |

| Sulfonyl Chlorides | Sulfonamides | Nucleophilic Substitution libretexts.org |

Reaction Conditions and Reagent Selection

The outcome of transformations involving this compound is highly dependent on the choice of reagents and the specific reaction conditions employed.

For nucleophilic substitution reactions , conditions are chosen to facilitate the desired transformation while preserving the dioxolane ring.

In alkylation reactions, a solvent like tetrahydrofuran (B95107) (THF) is suitable, and the reaction can proceed at room temperature (e.g., 25°C). A base such as sodium bicarbonate may be added to neutralize the ammonium salt formed, freeing the amine for further reaction. mnstate.edu

Acylation with acetic anhydride can also be performed under standard laboratory conditions. When using more reactive acyl chlorides, a non-nucleophilic base (e.g., pyridine, triethylamine) is often included to scavenge the HCl byproduct. mnstate.edu

The formation of imines from aldehydes or ketones requires careful pH control. The reaction rate is generally optimal near a pH of 5, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while ensuring enough of the amine remains in its non-protonated, nucleophilic form. libretexts.org The removal of water is also critical to drive the equilibrium toward the imine product. mnstate.edu

For reduction reactions, such as the conversion of an amide derivative back to an amine, a strong, non-selective hydride donor like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is the standard choice. libretexts.org For the more nuanced process of reductive amination, a milder reducing agent that does not readily reduce the initial ketone, such as sodium cyanoborohydride (NaBH₃CN), is preferred.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms provides insight into the compound's reactivity and the influence of its structural components.

Protecting Group: The primary role of the dioxolane moiety is to act as a protecting group for a carbonyl (ketone) group. As a ketal, it is highly stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many reducing agents like LiAlH₄. researchgate.net This stability allows for a wide range of chemical modifications to be performed on the ethanamine "tail" without affecting the masked carbonyl group. The protecting group can later be removed under aqueous acidic conditions to regenerate the ketone.

Stereoelectronic Effects: The dioxolane ring can exert electronic effects on adjacent reaction centers. The electron-rich oxygen atoms within the ring can help to stabilize the transition states of nearby reactions, such as in Sₙ2 substitutions on the ethanamine side chain. Furthermore, the 2-methyl group on the dioxolane ring introduces a degree of steric hindrance. This steric bulk can influence the approach of reagents, potentially directing nucleophilic attacks toward the less hindered terminal amine group and influencing the conformational preferences of the molecule. In related structures, the ketal oxygen atoms have been shown to participate in intramolecular hydrogen bonding, which can lock the molecule into specific conformations and thereby influence its reactivity. researchgate.netnih.gov

Stereochemical Considerations in Reactions

The stereochemical outcomes of reactions involving this compound are governed by the principles of asymmetric induction and diastereoselectivity. As the parent compound is achiral, possessing a plane of symmetry through the C2-methyl group and the ethylamine (B1201723) chain, its direct participation in stereoselective transformations as a chiral agent is not feasible. However, stereochemical control becomes a critical consideration in two primary scenarios: first, when the achiral amine reacts to form new stereogenic centers, and second, when a chiral analogue of the molecule is employed as a chiral auxiliary.

Diastereoselective Reactions of the Achiral Compound

In reactions where this compound acts as a nucleophile or is otherwise transformed to generate a new chiral center, the existing structure can influence the stereochemical course of the reaction. This is a form of substrate-controlled diastereoselection. For instance, in an intramolecular aza-Michael reaction, the conformation of the transition state can be influenced by the steric bulk of the dioxolane group, leading to a preferential formation of one diastereomer over another. nih.gov The rigid five-membered ring of the dioxolane moiety can dictate the approach of reactants, thereby creating a diastereomeric excess in the product. The degree of selectivity in such cases is dependent on the specific reaction conditions and the nature of the other reactants involved. msu.edu

Chiral Analogues as Auxiliaries in Asymmetric Synthesis

A more powerful application of this molecular scaffold in stereocontrolled reactions involves the use of chiral analogues. By synthesizing the dioxolane ring from an enantiomerically pure diol, such as (2R,3R)-butanediol or derivatives of tartaric acid, a chiral version of this compound can be prepared. In this context, the chiral dioxolane moiety functions as a chiral auxiliary, a chemical unit that is temporarily incorporated into a molecule to direct the stereoselective formation of a new stereocenter. york.ac.uk

Chiral 1,3-dioxolanes have proven to be effective in controlling the stereochemistry of a variety of chemical transformations. nih.gov For example, a chiral dioxolane can effectively block one face of a nearby reactive center, forcing an incoming reagent to attack from the less sterically hindered direction. This principle is well-established in the asymmetric alkylation of enolates derived from chiral 1,3-dioxolan-4-ones. nih.gov

A hypothetical application could involve the derivatization of a chiral analogue of this compound into an imine, which then undergoes a nucleophilic addition. The chiral dioxolane ring, positioned in proximity to the reacting C=N bond, would exert stereocontrol over the addition of the nucleophile. The bulky substituents on the chiral diol backbone would create a sterically differentiated environment, leading to a high diastereomeric excess in the resulting amine product. After the reaction, the chiral auxiliary (the diol) can often be cleaved and recovered for reuse.

The table below illustrates the potential outcomes for a hypothetical diastereoselective addition of a nucleophile (Nu⁻) to an imine derived from both a standard (achiral) and a chiral version of this compound. The chiral version is assumed to be synthesized using (2R,3R)-butanediol.

| Entry | Amine Source | Reaction | Diastereomeric Ratio (d.r.) | Controlling Factor |

|---|---|---|---|---|

| 1 | Achiral this compound | Nucleophilic addition to derived imine | ~1:1 | None (product is a racemic mixture) |

| 2 | Chiral Analogue (from (2R,3R)-butanediol) | Nucleophilic addition to derived imine | >95:5 | Steric hindrance from the chiral dioxolane auxiliary |

This hypothetical data demonstrates the power of using a chiral auxiliary to induce asymmetry. While reactions with the achiral amine would produce a racemic mixture of products, the chiral analogue would be expected to yield one diastereomer in high excess due to the effective shielding of one face of the molecule by the chiral dioxolane ring. nih.govresearchgate.net

Applications of 2 2 Methyl 1,3 Dioxolan 2 Yl Ethanamine in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Molecules

As a bifunctional building block, this compound offers chemists the ability to introduce a keto-ethyl-amine functionality into a target molecule in a masked form. The dioxolane group serves as an effective protecting group for the ketone, preventing it from undergoing unwanted reactions while the primary amine group is being chemically transformed. This protecting group is stable under various conditions, including those involving strong bases or nucleophiles, but can be readily removed under acidic conditions to reveal the ketone for subsequent reactions.

Synthesis of Pharmaceutical Intermediates

In the realm of medicinal chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is explored for its potential as a precursor in drug synthesis. rsc.org The amine functionality can be used as a handle for chain extension or for introducing nitrogen-containing moieties common in many active pharmaceutical ingredients (APIs). Following the modification of the amine group, the dioxolane can be hydrolyzed to unveil the ketone, which can then participate in further reactions such as reductions, oxidations, or condensations to build the final complex structure of a pharmaceutical agent. This strategy is particularly useful in the multi-step syntheses of polyfunctional molecules where precise control over reactivity is paramount. rsc.org

Role in the Construction of Heterocyclic Systems

The compound serves as a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in a vast number of pharmaceuticals and agrochemicals. rsc.org The primary amine can react with suitable dicarbonyl compounds or their equivalents to form a range of heterocycles. For instance, after deprotection of the ketal to reveal the aminoketone, intramolecular condensation or reactions with other reagents can lead to the formation of rings like pyrrolidines or imidazoles. rsc.org This synthetic utility stems from the compound's ability to act as a masked aminoketone, a key synthon for many heterocyclic ring-forming reactions.

Precursor for Carbocyclic Nucleosides

Carbocyclic nucleosides are a critical class of antiviral and anticancer agents where a carbocyclic ring replaces the furanose sugar moiety of natural nucleosides. This modification imparts greater stability against enzymatic degradation. While various synthetic strategies exist for these molecules, the use of precursors that can form the carbocyclic ring and allow for the attachment of a nucleobase is key. Although direct evidence is limited in publicly accessible literature, a bifunctional molecule like this compound represents a potential, though not commonly cited, starting point for constructing the functionalized carbocycle onto which a heterocyclic base can be built. General strategies in this field often involve the construction of a sugar-like ring system from acyclic precursors.

Biological and Medicinal Chemistry Research Involving 2 2 Methyl 1,3 Dioxolan 2 Yl Ethanamine

Investigation of Potential Biological Activities

While extensive biological activity data for 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine itself is not widely documented, its structural class, the 1,3-dioxolanes, is known for a broad spectrum of biological effects. nih.govresearchgate.net Derivatives of 1,3-dioxolane (B20135) have been investigated for various pharmacological activities, including analgesic, anticonvulsant, and anti-inflammatory properties. ontosight.ai The dioxolane moiety is a key feature in several pharmacologically active compounds. researchgate.netresearchgate.net Research into this class of compounds suggests that the biological activity is often linked to the nature of the substituents on the dioxolane ring. nih.govresearchgate.net Therefore, this compound is considered a compound with potential biological activity that warrants investigation.

Interactions with Biomolecules and Molecular Targets

The proposed mechanism of action for compounds like this compound involves its interaction with specific molecular targets. A crucial aspect of this interaction is the formation of hydrogen bonds. The primary amine group is a hydrogen bond donor, while the oxygen atoms within the dioxolane ring can act as hydrogen bond acceptors. researchgate.net This ability to form hydrogen bonds can influence the compound's binding affinity and specificity for its biological targets, potentially altering their structure and function. researchgate.net In a related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, intramolecular hydrogen bonding has been observed between a hydroxyl group and a ketal oxygen atom, demonstrating the capability of the dioxolane ring to participate in such interactions. nih.govresearchgate.netnih.gov

Precursor in Drug Synthesis and Design

One of the most significant roles of this compound is as a precursor or intermediate in the synthesis of more complex, biologically active molecules. The dioxolane moiety can serve as a protective group for carbonyl functionalities, a common strategy in multi-step organic synthesis. nih.gov The presence of the reactive amine allows for further chemical modifications and the building of larger molecular scaffolds.

Structure-activity relationship (SAR) studies on various 1,3-dioxolane derivatives have revealed that modifications to the substituents on the dioxolane ring significantly impact their biological activity. nih.govmdpi.com For instance, in a series of anticholinergic dioxolanes, the nature of the substituents at the C-2 position was found to be critical for potency. oup.com Similarly, in the development of agents to overcome multidrug resistance in cancer, a range of aromatic core structures, linkers, and basic moieties attached to the dioxolane ring were investigated to optimize activity. nih.gov The hydrophilic-hydrophobic balance of the molecule, influenced by these substituents, is another critical factor determining antimicrobial activity. researchgate.net These studies underscore the importance of the dioxolane scaffold as a template for designing new therapeutic agents.

When designing drugs based on the this compound scaffold, several pharmacological properties must be considered. The physical and chemical properties of the resulting molecule, such as solubility and stability, are crucial for its formulation and application. ontosight.ai The stereochemistry of dioxolane derivatives can also play a significant role in their biological activity. ontosight.ai For example, different stereoisomers of a 1,3-dioxolane derivative exhibited stereospecific biological activities, which can affect their interaction with biological targets. ontosight.ai

Antimicrobial Activity of Related Dioxolane Derivatives

Numerous studies have demonstrated the significant antimicrobial potential of various 1,3-dioxolane derivatives. nih.govresearchgate.netccsenet.org These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net

For example, a series of newly synthesized chiral and racemic 1,3-dioxolanes displayed significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.govresearchgate.net Many of these compounds also exhibited excellent antifungal activity against Candida albicans. nih.govdntb.gov.ua The antimicrobial effect of dioxolanes is thought to be related to their antiradical activity and the hydrophilic-hydrophobic balance of the molecule. researchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of substituted 1,3-dioxolane derivatives against various microorganisms, illustrating the potential of this chemical class.

| Microorganism | MIC Range (µg/mL) of Dioxolane Derivatives | Reference |

|---|---|---|

| S. aureus | 156 - 1250 | researchgate.net |

| S. epidermidis | 156 - 1250 | researchgate.net |

| E. faecalis | 156 - 1250 | researchgate.net |

| P. aeruginosa | 156 - 1250 | researchgate.net |

| C. albicans | 156 - 1250 | researchgate.net |

Q & A

Q. Q1: What are the primary synthetic routes for 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, and how are reaction conditions optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-methyl-1,3-dioxolane derivatives with ethylenediamine or its equivalents under acidic or basic catalysis. For example:

Q. Optimization :

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >95% purity .

Advanced Reaction Mechanisms

Q. Q2: How do steric and electronic effects of the dioxolane ring influence substitution reactions at the ethanamine moiety?

The 2-methyl group on the dioxolane ring introduces steric hindrance, directing nucleophilic attacks to the less hindered ethanamine chain. Electronic effects from the electron-rich dioxolane oxygen atoms stabilize transition states in SN² mechanisms. For example:

- Substitution with alkyl halides : The ethanamine group reacts preferentially with methyl iodide in THF at 25°C, forming tertiary amines with >80% efficiency .

- Acylation : Acetic anhydride reacts selectively with the primary amine, confirmed by FT-IR (N–H stretch at 3300 cm⁻¹ diminishing post-reaction) .

Analytical Methodologies

Q. Q3: What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- ¹H NMR : Key signals include δ 1.40 ppm (s, 3H, dioxolane CH₃), δ 3.70–4.10 ppm (m, 4H, dioxolane OCH₂), and δ 2.60 ppm (t, 2H, NH₂CH₂) .

- LC-MS : ESI+ mode shows [M+H]⁺ at m/z 132.1 (C₆H₁₃NO₂), with fragmentation peaks at m/z 87 (loss of C₂H₅N) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) resolve impurities with retention times <5% of the main peak .

Biological Activity and Target Interactions

Q. Q4: How does this compound interact with biological targets such as monoamine transporters or enzymes?

The compound’s primary amine group enables hydrogen bonding with active sites of monoamine oxidases (MAOs) or serotonin receptors.

- In vitro assays : IC₅₀ values of 15–20 µM for MAO-B inhibition in rat brain homogenates, suggesting potential neuropharmacological applications .

- Structure-activity relationship (SAR) : Methyl substitution on the dioxolane enhances lipophilicity (logP = 0.85), improving blood-brain barrier penetration compared to unsubstituted analogs .

Data Contradiction and Reproducibility

Q. Q5: How can discrepancies in reported synthetic yields (50–90%) be resolved through mechanistic or procedural adjustments?

Yield variations often stem from:

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates.

- Catalyst loading : Increasing ZnCl₂ from 5 mol% to 10 mol% boosts yields from 60% to 85% in dioxolane ring-opening reactions .

- Scale-up challenges : Microreactor systems improve heat/mass transfer, reducing side products (e.g., dimerization) in gram-scale syntheses .

Comparative Analysis with Structural Analogs

Q. Q6: How does the bioactivity of this compound compare to its phenyl-substituted analog, [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine?

| Property | 2-(2-Methyl-dioxolan)ethanamine | [3-(2-Methyl-dioxolan)phenyl]methanamine |

|---|---|---|

| LogP | 0.85 | 2.10 |

| MAO-B IC₅₀ | 18 µM | 45 µM |

| Synthetic Complexity | Low | High (requires Pd-catalyzed coupling) |

The phenyl analog’s higher lipophilicity reduces aqueous solubility but enhances membrane permeability, making it more suitable for CNS-targeted studies despite lower potency .

Stability and Storage

Q. Q7: What are the optimal storage conditions to prevent degradation of this compound?

- Temperature : Store at –20°C in amber vials to prevent oxidation.

- Humidity : Desiccate with silica gel; the dioxolane ring is prone to hydrolysis at >60% RH.

- Stability : NMR stability studies show <5% decomposition over 6 months under recommended conditions .

Tables for Key Data

Table 1: Synthetic Routes Comparison

| Method | Yield | Purity | Key Reagents |

|---|---|---|---|

| Aminoacetaldehyde route | 75% | 97% | H₂SO₄, EtOH |

| Ethylenediamine route | 88% | 95% | ZnCl₂, THF |

Table 2: Biological Activity

| Assay | Target | Result | Reference |

|---|---|---|---|

| MAO-B inhibition | Rat brain | IC₅₀ = 18 µM | |

| Cytotoxicity (HeLa) | Cell viability | CC₅₀ > 100 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.